molecular formula C20H11N5OS B1673309 N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide CAS No. 487020-03-1

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

Cat. No. B1673309
M. Wt: 369.4 g/mol
InChI Key: BCSBXWKRZUPFHW-UHFFFAOYSA-N
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Description

N-(12-Cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C20H11N5OS . It has an average mass of 369.399 Da and a monoisotopic mass of 369.068420 Da .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of isatin derivatives at their N-position to increase the solubility of the target molecules. These N-methylated isatin derivatives are then reacted with 1,2-diaminobenzophenone in acetic acid for 3−4 hours to produce the desired cyclo-condensed product .


Molecular Structure Analysis

The molecular structure of this compound includes a donor-acceptor architecture, which is confirmed by typical electronic spectra with inbuilt intramolecular charge transfer (ICT) (λmax: 397–490 nm) .

Scientific Research Applications

Synthesis and Reactivity

  • N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide and related compounds are often synthesized for exploring their reactivity and potential applications in various fields. For instance, Aleksandrov et al. (2020) reported the synthesis of related quinoline compounds and their reactivity, highlighting the versatility of these compounds in chemical synthesis and potential for diverse applications (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Potential in Cancer Treatment

  • These compounds have shown promise in cancer research. Mudududdla et al. (2015) studied derivatives of thiophene 2-carboxamides and found their potential in overcoming cancer chemoresistance, particularly by inhibiting angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).

Pharmacological Evaluation

  • In the field of pharmacology, these compounds have been evaluated for various activities. For instance, Mahesh et al. (2011) focused on the synthesis of quinoxalin-2-carboxamides and their evaluation as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential therapeutic applications (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Heterocyclic Chemistry

  • In heterocyclic chemistry, compounds like N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide are used for the synthesis of novel polycyclic heterocyclic ring systems. This was demonstrated by Luo et al. (1997), who explored photocyclization reactions to create such compounds, revealing their importance in the development of new chemical entities (Luo, Federspiel, & Castle, 1997).

Anti-Depressant Potentials

  • Research by Mahesh et al. (2010) highlighted the design of quinoxalin-2-carboxamides based on a pharmacophore model for 5-HT3 receptor antagonism and their evaluation for anti-depressant potentials, suggesting their significance in mental health therapy (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).

Antimicrobial Applications

properties

IUPAC Name

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSBXWKRZUPFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365681
Record name N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

CAS RN

487020-03-1, 799819-78-6
Record name HI-TOPK-032
Source ChemIDplus
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Record name N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 487020-03-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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